molecular formula C19H20O7 B1630889 Murrangatin diacetate CAS No. 51650-59-0

Murrangatin diacetate

Cat. No. B1630889
CAS RN: 51650-59-0
M. Wt: 360.4 g/mol
InChI Key: UXEHZTFFWWQEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Murrangatin diacetate is a naturally occurring compound found in a variety of plant sources. It has been studied for its potential medicinal properties, and may have potential applications in the laboratory.

Scientific Research Applications

Structural and Chemical Properties

  • Structure Elucidation : Murrangatin was first identified from the leaves of Murraya elongata. Its structure was determined using spectroscopic and chemical methods, highlighting its significance as a monomeric coumarin (Talapatra, Dutta, & Talapatra, 1973).

Medical and Pharmacological Research

  • Anti-Angiogenic Effects in Cancer : A significant study demonstrated that Murrangatin inhibits angiogenesis induced by tumor cell-derived media, specifically focusing on lung cancer pathogenesis. It showed effectiveness in reducing cell proliferation, invasion, migration, and tube formation in endothelial cells, suggesting its potential as an anti-cancer agent (Long et al., 2018).
  • Chondroprotective Activity : Research has also explored the chondroprotective activity of Murrangatin in the context of osteoarthritis. It was found to down-regulate expressions of various inflammatory markers, indicating its potential in treating joint diseases (Wu, 2013).

Chemical Composition and Isolation

  • Isolation from Plants : Studies have successfully isolated Murrangatin from various plant sources, such as Murraya paniculata, revealing its natural occurrence and the potential for further exploration of its properties (Imai et al., 1989).

Synthesis and Modification

  • Synthetic Approaches : Efforts have been made in the synthetic realm, such as the total synthesis of related compounds like phebalosin, which is connected to Murrangatin (Sen et al., 2015).

Additional Insights

  • Varied Biological Activities : Murrangatin has been studied for various biological activities, including antibacterial effects and potential use in cancer therapy, indicating a broad spectrum of applications (Rodanant et al., 2015).

properties

IUPAC Name

[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEHZTFFWWQEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murrangatin diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Murrangatin diacetate
Reactant of Route 2
Reactant of Route 2
Murrangatin diacetate
Reactant of Route 3
Reactant of Route 3
Murrangatin diacetate
Reactant of Route 4
Reactant of Route 4
Murrangatin diacetate
Reactant of Route 5
Reactant of Route 5
Murrangatin diacetate
Reactant of Route 6
Reactant of Route 6
Murrangatin diacetate

Citations

For This Compound
6
Citations
BR Barik, AK Dey, PC Das, A Chatterjee, JN Shoolery - Phytochemistry, 1983 - Elsevier
3,5,6,7,3′,4′,5′-Heptamethoxyflavone, 3,5,6,8,3′,4′,5′-heptamethoxyflavone and murrangatin together with auraptenol and meranzin hydrate have been isolated from Murraya …
Number of citations: 53 www.sciencedirect.com
BR Barik, AB Kundu - Phytochemistry, 1987 - Elsevier
… The ~H NMR spectral data of 3a (see Experimental) were very similar to those reported [7] for murrangatin diacetate (3b) isolated from the same source except that Hl' [-C(I') H(OC2Hs)-…
Number of citations: 20 www.sciencedirect.com
D Roux, F Muyard, C Girard, M Colombain… - Natural Product …, 2006 - Taylor & Francis
Phebaclavin I, a novel 3-prenylated coumarin, was isolated from the aerial parts of Phebalium aff. tuberculosum (Rutaceae) together with five known related compounds, Phebaclavin A, …
Number of citations: 5 www.tandfonline.com
SK Talapatra, LN Dutta, B Talapatra - Tetrahedron, 1973 - Elsevier
… Murrangatin diacetate (2). A mixture of 1 (4Omg), Ac,O (10 drops) and fused NaOAc (8 mg) was kept at room temp overnight. Working up in the usual way furnished 2 crystahising from …
Number of citations: 30 www.sciencedirect.com
TR Albarici, PC Vieira, JB Fernandes, MFGF Silva… - Química …, 2010 - SciELO Brasil
The genus Rauia, that is poorly chemically studied, belongs to the Rutaceae family. This family has been known to contain a large variety of secondary metabolites. Our phytochemical …
Number of citations: 26 www.scielo.br
TR Albarici - 2006 - repositorio.ufscar.br
… isomurranganone, murralongin, murrangatin, munomicrolin, murrangatin diacetate, rauianin, umbeliferone e isoescopoletin, the alkaloids N-methyl-4-methoxy-2-quinolone, mirtopsine, …
Number of citations: 3 repositorio.ufscar.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.